molecular formula C5H12Cl2N2O4 B14626884 2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate CAS No. 56638-27-8

2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate

Cat. No.: B14626884
CAS No.: 56638-27-8
M. Wt: 235.06 g/mol
InChI Key: FNIVOEXAUOZAIJ-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate typically involves the reaction of 1,3-dimethylimidazolidin-2-one with thionyl chloride, followed by the addition of perchloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include dichloromethane or chloroform.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

    Oxidizing Agents: Typical oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an imidazolidin-2-ylamine derivative.

Scientific Research Applications

2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate exerts its effects involves its ability to act as an electrophile. The chlorine atom in the compound is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolinium chloride
  • 1,3-Dimethyl-2-imidazolidinone
  • 2-Chloro-4,5-dihydro-1,3-dimethyl-1H-imidazolium chloride

Uniqueness

2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly valuable in specific synthetic applications where other compounds may not be as effective.

Properties

CAS No.

56638-27-8

Molecular Formula

C5H12Cl2N2O4

Molecular Weight

235.06 g/mol

IUPAC Name

2-chloro-1,3-dimethylimidazolidin-1-ium;perchlorate

InChI

InChI=1S/C5H11ClN2.ClHO4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5)

InChI Key

FNIVOEXAUOZAIJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCN(C1Cl)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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